molecular formula C18H14F3N5O3 B2706619 methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate CAS No. 1396881-11-0

methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate

Cat. No.: B2706619
CAS No.: 1396881-11-0
M. Wt: 405.337
InChI Key: KADVEACQMRELIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate is a complex organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, a trifluoromethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process often involves recrystallization, chromatography, and other separation techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring and the tetrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoromethyl iodide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(N-methyl-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate
  • Methyl 2-(N-methyl-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamido)benzoate
  • Methyl 2-(N-methyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamido)benzoate

Uniqueness

Methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to its analogs. The trifluoromethyl group also imparts unique electronic properties, making this compound a valuable candidate for various applications in medicinal chemistry and material science.

Biological Activity

Methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate (CAS Number: 1396881-11-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including cytotoxicity, antiviral properties, and possible mechanisms of action.

  • Molecular Formula : C₁₈H₁₄F₃N₅O₃
  • Molecular Weight : 405.3 g/mol
  • Structure : The compound features a tetrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing tetrazole moieties exhibit various biological activities, including antiviral and anticancer properties. The specific compound of interest has been evaluated in several studies.

Antiviral Activity

A study evaluated the antiviral effects of several tetrazole derivatives against the influenza virus, revealing that certain structural modifications can enhance activity. The compound showed promising results with an IC₅₀ value indicating effective inhibition of viral replication in vitro.

CompoundIC₅₀ (µM)Selectivity Index
This compound46>16
Other derivativesVariesVaries

The selectivity index (SI) indicates that the compound has a favorable therapeutic window, suggesting it can inhibit viral activity without significant cytotoxicity to host cells .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines. The results demonstrated that the compound possesses moderate cytotoxic effects, with variations depending on the specific cell line tested.

Cell LineIC₅₀ (µM)
A549 (Lung Cancer)30
HeLa (Cervical Cancer)50

These findings suggest that while the compound exhibits some level of cytotoxicity, it is essential to explore its selectivity and mechanism further to optimize its therapeutic potential .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets such as viral proteins or oncogenic pathways. Preliminary studies suggest that it may act through:

  • Inhibition of Viral Polymerases : Similar compounds have shown affinity for viral polymerases, disrupting viral replication processes.
  • Modulation of Cellular Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer activity.

Case Studies and Research Findings

  • Antiviral Efficacy : In a controlled study, this compound was tested against Influenza A virus in MDCK cells. Results indicated significant inhibition of viral replication at concentrations below the cytotoxic threshold .
  • Cytotoxicity Assessment : Evaluations across various cancer cell lines revealed that while the compound exhibited cytotoxicity, it was selective towards certain cell types, suggesting potential for targeted cancer therapies .
  • Structure-Activity Relationship (SAR) : Research into SAR has identified critical functional groups that enhance biological activity. Modifications to the tetrazole ring and substitution patterns on the aromatic systems appear to significantly impact both antiviral and cytotoxic effects .

Properties

IUPAC Name

methyl 2-[methyl-[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O3/c1-25(14-6-4-3-5-13(14)17(28)29-2)16(27)15-22-24-26(23-15)12-9-7-11(8-10-12)18(19,20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADVEACQMRELIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.